molecular formula C9H8O4 B1608450 Monophenyl malonate CAS No. 35756-54-8

Monophenyl malonate

Cat. No.: B1608450
CAS No.: 35756-54-8
M. Wt: 180.16 g/mol
InChI Key: FQCRIFDLUQGBHF-UHFFFAOYSA-N
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Description

Contextualization within Malonate Ester Chemistry

The chemistry of monophenyl malonate is best understood within the broader context of malonic esters. The classic malonic ester synthesis typically utilizes a dialkyl malonate, such as diethyl malonate, as a key reagent for synthesizing substituted acetic acids. wikipedia.orgmasterorganicchemistry.com The process hinges on the high acidity of the α-carbon (the CH₂ group flanked by two carbonyls), which allows for easy deprotonation by a base to form a stable enolate. wikipedia.org This enolate is a potent nucleophile that can be alkylated, followed by hydrolysis of the ester groups and thermal decarboxylation to yield the final carboxylic acid. masterorganicchemistry.com

This compound belongs to a specific subclass known as malonic acid half-oxyesters (MAHOs) or hemimalonates. nih.gov These compounds are considered attractive pronucleophiles, particularly in the development of environmentally compatible syntheses. nih.gov Their key feature is the ability to generate ester enolates through decarboxylation, often under mild conditions with only a substoichiometric amount of a weak base, avoiding the need for strong, harsh reagents. nih.govacs.org This reactivity makes them powerful intermediates in a variety of carbon-carbon bond-forming reactions.

Significance in Advanced Organic Synthesis and Materials Science Research

The unique reactivity of this compound and related half-esters has established their significance in both complex molecule synthesis and the development of novel materials.

Advanced Organic Synthesis

This compound serves as a versatile building block for constructing complex molecular architectures. Its utility stems from its role in decarboxylative reactions, where the loss of CO₂ drives the formation of a nucleophilic enolate intermediate. This strategy has been successfully applied in several important transformations:

Decarboxylative Mannich Reactions: Substituted malonic acid half-oxyesters (SMAHOs) react with imines in organocatalyzed decarboxylative Mannich reactions to produce β-aminoesters, which are valuable precursors for β-amino acids. acs.orgchemistryviews.org

Decarboxylative Claisen Condensations: The magnesium enolates of SMAHOs can be acylated with various agents, including acyl chlorides and carboxylic acids, in a decarboxylative Claisen-type reaction to yield functionalized α-substituted β-keto esters. organic-chemistry.org

Decarboxylative Aminations: In the presence of an organocatalyst, SMAHOs undergo decarboxylative amination with dialkyl azodicarboxylates to provide access to α-aminoester derivatives, including unnatural α-amino acids. chemistryviews.org

Knoevenagel Condensation: Like other malonic acid derivatives, this compound can participate in Knoevenagel condensations with aldehydes or ketones, followed by decarboxylation to form α,β-unsaturated carboxylic acids. wikipedia.org

Table 2: Key Synthetic Applications of Malonic Acid Half-Oxyesters (MAHOs)

Reaction Type Reactants Product Class Significance Source(s)
Decarboxylative Mannich MAHO + Imine β-Aminoesters Access to β-amino acids and derivatives acs.orgchemistryviews.org
Decarboxylative Claisen MAHO + Acyl Donor β-Keto Esters Synthesis of functionalized keto compounds organic-chemistry.org
Decarboxylative Amination MAHO + Azodicarboxylate α-Aminoesters Access to unnatural α-amino acids chemistryviews.org

| Decarboxylative Protonation | α,α-Disubstituted MAHO | Chiral α-Aryl Esters | Enantioselective synthesis of chiral building blocks | rsc.orgnih.gov |

Materials Science Research

The ester and carboxylic acid functionalities of malonates make them ideal monomers for polymerization.

Polyesters: Research has demonstrated the synthesis of linear polyesters using malonate diesters and various diols. rsc.org Enzyme-catalyzed methods, particularly with Candida antarctica lipase (B570770) B (CaLB), have proven effective for producing these polymers under solvent-free conditions, offering a green alternative to traditional metal catalysts. nih.govrsc.org

Biocompatible Polymers: A specific class of monomers, methylidene malonates, undergoes polymerization to create biocompatible and biodegradable materials. nih.govresearchgate.net These poly(methylidene malonate)-based polymers have been fabricated into nanoparticles for drug delivery systems and as biomaterials for tissue repair and ophthalmic implants. nih.govnih.gov

Liquid Crystalline Polymers (LCPs): Malonate derivatives bearing a pendant mesogen (a molecule's rigid part that induces liquid crystal formation) can be polymerized to create side-chain liquid crystalline polymers. figshare.com These advanced materials combine the properties of polymers with the ordered, yet fluid, nature of liquid crystals, and are of interest for applications in optics and responsive materials. figshare.comdtic.mil The synthesis often involves the polyesterification of a substituted malonate monomer with a diol. dtic.mil

Current Research Landscape and Emerging Trends

Current research on this compound and its analogs is focused on enhancing synthetic efficiency, expanding their utility, and developing more sustainable and precise catalytic methods.

A significant trend is the development of practical, large-scale syntheses of malonic acid half-esters. jst.go.jpnih.gov Efficient methods for the selective monohydrolysis of symmetric diesters have been optimized to produce compounds like monomethyl and monoethyl malonate in high yields under environmentally benign conditions. nih.gov Other approaches include the direct monoesterification of malonic acid catalyzed by agents like boric acid. researchgate.net

The field is increasingly driven by catalysis. Organocatalysis has emerged as a powerful tool for unlocking new, asymmetric transformations. Recent breakthroughs include the biomimetic enantioselective decarboxylative protonation of α-alkyl-α-aryl malonate monoesters. rsc.orgnih.gov Using chiral organocatalysts, researchers can produce enantioenriched α-aryl esters, which are precursors to important pharmaceuticals, with high yields and good enantioselectivity, generating only CO₂ as a byproduct. rsc.org Furthermore, chiral phase-transfer catalysts are being used to achieve asymmetric Michael additions of malonate derivatives to enones, allowing for the construction of chiral carbon centers with high precision. figshare.compsu.eduorganic-chemistry.org

Electrochemical methods are also being explored as a green approach for the decarboxylation of malonic acid derivatives to generate unnatural amino acids, showcasing another frontier in the application of these versatile reagents. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-3-phenoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-8(11)6-9(12)13-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCRIFDLUQGBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189291
Record name Propanedioic acid, monophenyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35756-54-8
Record name Propanedioic acid, monophenyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedioic acid, monophenyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Monophenyl Malonate and Its Derivatives

Esterification Pathways to Monophenyl Malonate

The formation of the single phenyl ester of malonic acid can be approached through direct reaction, exchange of ester groups, or by the partial hydrolysis of a diester.

Direct esterification involves the reaction of malonic acid with phenol (B47542). This method, often catalyzed by a strong acid, is a fundamental reaction in organic chemistry. google.comgoogle.com The equilibrium of the reaction can be shifted to favor ester formation by removing the water produced. google.com However, the reaction between phenols and carboxylic acids is often slow, making it less efficient for preparative purposes compared to reactions with alcohols. libretexts.org

In a specific study, the direct esterification of malonic acid with phenol was reported to yield this compound, but with a low yield of only 17%. nih.gov More advanced methods employ organocatalysts to facilitate the direct esterification of carboxylic acids and alcohols under redox-neutral conditions, representing a modern approach to this classic transformation. rsc.org

Reactant 1Reactant 2Catalyst/ConditionsProductYieldReference
Malonic AcidPhenolNot specifiedThis compound17% nih.gov
Carboxylic AcidPhenolStrong Acid CatalystPhenyl EsterGeneral Method google.comgoogle.com

This table illustrates the direct esterification approach to forming phenyl esters, including the specific reported yield for this compound.

Transesterification is a process where the ester group of one compound is exchanged with an alcohol. For the synthesis of this compound, this would typically involve reacting a dialkyl malonate, such as dimethyl malonate or diethyl malonate, with phenol in the presence of a suitable catalyst. This method is used for producing various malonic diesters. google.com

Another relevant strategy involves the ring-opening of a Meldrum's acid derivative with an alcohol. nih.govbeilstein-journals.org For instance, the transesterification of α-methyl Meldrum's acid with tert-butanol, followed by decarboxylation, is a key step in producing tert-butyl α-methylmalonic acid, a precursor for more complex malonates. frontiersin.orgnih.gov This principle can be adapted for the synthesis of phenyl esters.

Starting MaterialReagentKey ProcessProduct TypeReference
Dimethyl MalonateEthanolContinuous TransesterificationDiethyl Malonate google.com
α-Methyl Meldrum's Acidtert-ButanolTransesterification/DecarboxylationMalonic Acid Mono-tert-butyl Ester frontiersin.orgnih.gov

This table demonstrates the principle of transesterification as applied to malonic acid derivatives.

A highly efficient method for producing malonic acid half-esters is the selective monohydrolysis, or saponification, of symmetric diesters. nih.govacs.org In this approach, a starting material like diphenyl malonate would be treated with one equivalent of a base, such as potassium hydroxide (B78521) (KOH), in an aqueous or mixed-solvent system. beilstein-journals.orgamelica.org This carefully controlled reaction cleaves only one of the two ester linkages, yielding the desired this compound and phenol.

This method is advantageous as it is often high-yielding, uses inexpensive reagents, and is environmentally benign. nih.gov It has been successfully applied to the large-scale synthesis of other malonic monoesters, such as monomethyl and monoethyl malonate. nih.gov The selectivity is believed to arise from the formation of aggregates that prevent the second hydrolysis step from occurring. amelica.org

Synthesis of Substituted Monophenyl Malonates

Once this compound is obtained, its central carbon atom (the α-carbon) can be functionalized through various carbon-carbon bond-forming reactions to create a diverse range of substituted derivatives.

The hydrogen atoms on the α-carbon of malonates are acidic (pKa ≈ 13) and can be removed by a suitable base, such as sodium ethoxide or sodium hydride, to form a resonance-stabilized enolate. masterorganicchemistry.comlibretexts.org

Alkylation: This enolate is a potent nucleophile that can react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction. libretexts.orgchemistry.coach This process, known as the malonic ester synthesis, replaces an α-hydrogen with an alkyl group. masterorganicchemistry.comlibretexts.org The alkylation can be performed once or twice before subsequent reaction steps. masterorganicchemistry.com This classical method allows for the straightforward synthesis of α-alkyl substituted monophenyl malonates. beilstein-journals.org

Arylation: Modern methods allow for the direct arylation of the α-carbon. Palladium-catalyzed cross-coupling reactions, developed by researchers like Hartwig, enable the reaction of malonate enolates with aryl halides (bromides and chlorides). berkeley.edunih.gov These reactions often employ sterically hindered phosphine (B1218219) ligands to achieve high efficiency. Another approach involves the use of aryllead triacetates, which react with β-dicarbonyl compounds under mild conditions to yield α-arylated products. orgsyn.org Copper-catalyzed arylations have also been reported as a viable strategy. beilstein-journals.org

Reaction TypeReagentsKey IntermediateProductReference
Alkylation This compound, Base (e.g., NaH), Alkyl Halide (R-X)Enolateα-Alkyl this compound beilstein-journals.orgmasterorganicchemistry.comlibretexts.org
Arylation This compound, Base, Aryl Halide (Ar-X), Palladium CatalystEnolateα-Aryl this compound berkeley.edunih.gov
Arylation This compound, Aryllead TriacetateNot Applicableα-Aryl this compound orgsyn.org

This table summarizes the primary techniques for introducing alkyl and aryl substituents at the alpha-position of this compound.

Creating chiral-substituted monophenyl malonates, where the α-carbon is a stereocenter, requires asymmetric synthesis techniques. These methods aim to produce one enantiomer in excess over the other.

One prominent strategy is phase-transfer catalysis (PTC) . In this method, the alkylation of a malonate is performed using a chiral phase-transfer catalyst, often derived from cinchona alkaloids. frontiersin.orgusm.edu This catalyst transports the enolate from the aqueous or solid phase to the organic phase containing the alkyl halide and controls the facial selectivity of the attack, leading to high enantiomeric excess (ee). frontiersin.orgnih.gov

Another approach involves the use of chiral auxiliaries . A chiral molecule, such as an oxazolidinone, is attached to the malonate structure. usm.edu This auxiliary directs the incoming alkyl or aryl group to one face of the enolate, and after the reaction, the auxiliary can be cleaved to yield the chiral product.

Organocatalysis represents a third major strategy. Chiral small molecules, such as derivatives of 1,2-diaminocyclohexane, can catalyze reactions like decarboxylative protonation of α-substituted malonate monoesters to produce chiral esters with good enantioselectivity. rsc.org Chiral base organocatalysts can also be used to control the stereochemistry of addition reactions involving malonate derivatives. mdpi.com

Asymmetric StrategyKey ComponentTypical ReactionOutcomeReference
Phase-Transfer CatalysisChiral Quaternary Ammonium (B1175870) Saltα-AlkylationHigh enantioselectivity (up to 98% ee) frontiersin.orgnih.gov
Chiral Auxiliarye.g., Oxazolidinones, Mentholα-Alkylation/BenzylationEnantioselective product formation usm.edu
OrganocatalysisChiral N-sulfonamideDecarboxylative ProtonationEnantiomerically enriched esters rsc.org

This table outlines the principal methodologies for the asymmetric synthesis of substituted monophenyl malonates.

Metal-Mediated Coupling Reactions

The synthesis of this compound and its derivatives can be achieved through various metal-mediated coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netthieme-connect.de Transition metals, particularly palladium and copper, are often employed as catalysts in these transformations due to their efficiency in promoting cross-coupling reactions. researchgate.netrsc.org

One of the key strategies involves the cross-coupling of a malonate precursor with an aryl halide or its synthetic equivalent. For instance, copper-catalyzed cross-coupling reactions have been utilized for the synthesis of various organic molecules. researchgate.net While specific examples detailing the direct synthesis of this compound via this method are not abundant in the provided results, the general principles of metal-catalyzed C-O bond formation are well-established. rsc.org These reactions typically involve a metal catalyst, a ligand to stabilize the metal, a base, and a suitable solvent under an inert atmosphere. researchgate.net

Research has also explored the use of other metals in similar coupling reactions. For example, iron(III) chloride (FeCl3) has been used to catalyze the reaction of N-benzylic sulfonamides with internal alkynes to produce functionalized indene (B144670) derivatives, demonstrating the utility of iron catalysts in C-C bond formation. organic-chemistry.org Rhodium(I) catalysts have also been shown to be effective in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. organic-chemistry.org Although not directly applied to this compound synthesis in the provided context, these examples highlight the potential of various transition metals to mediate complex coupling reactions.

The development of metal-mediated coupling reactions continues to be an active area of research, with a focus on creating more efficient, selective, and sustainable catalytic systems. uct.ac.za The ultimate goal is to develop methods that are not only high-yielding but also environmentally benign and economically viable. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is a growing area of interest, driven by the need for more sustainable chemical processes. researchgate.net Key aspects of this approach include the development of environmentally friendly catalysts, the use of safer solvents (or the elimination of solvents altogether), and the design of atom-economical reactions. ekb.eg

Catalyst Development for Sustainable Protocols

A significant focus in green chemistry is the development of novel catalysts that are efficient, selective, reusable, and environmentally benign. researchgate.net For the synthesis of malonate derivatives, research has explored both biocatalysts and metal-based catalysts that align with green chemistry principles.

Enzymes, for instance, have emerged as powerful biocatalysts for organic synthesis. maynoothuniversity.iersc.org Immobilized Candida antarctica lipase (B570770) B (iCaLB) has been successfully used as a biocatalyst for the solvent-less synthesis of linear polyesters from dimethyl malonate. maynoothuniversity.iersc.orgnih.gov This enzymatic approach offers mild reaction conditions and high selectivity. maynoothuniversity.ienih.gov

In the realm of metal catalysts, the emphasis is on using earth-abundant and non-toxic metals. researchgate.net While traditional catalysts like palladium and rhodium are highly effective, their cost and toxicity are concerns. thieme-connect.de Research is ongoing to develop catalysts based on more sustainable metals. However, some metal-catalyzed syntheses of malonate polyesters using antimony oxide and titanium butoxide have been reported as unsuccessful, suggesting that the choice of metal is crucial. maynoothuniversity.ienih.gov The chelation of the metal catalyst by the malonate itself can reduce its catalytic activity. nih.gov

The development of heterogeneous catalysts is another important strategy. uct.ac.za These catalysts are in a different phase from the reactants and can be easily separated and recycled, which is a key principle of green chemistry.

Solvent-Free and Atom-Economical Syntheses

Solvent-free synthesis is a cornerstone of green chemistry, as it eliminates the environmental and health hazards associated with many organic solvents. google.com A method for the solvent-free preparation of monophenyl maleate (B1232345) derivatives, which are structurally related to this compound, has been developed. This process involves the reaction of phenolic compounds with maleic anhydride (B1165640) using a solid base as a catalyst, achieving yields between 35.9% and 69.8%. google.com The advantages of this method include the use of an inexpensive catalyst, mild reaction conditions, and simple work-up procedures. google.com

Similarly, solvent-free approaches have been investigated for the synthesis of monoalkyl malonyl chlorides. ijret.orgslideshare.net Studies have shown that conducting the reaction without a solvent like methylene (B1212753) chloride can lead to higher conversions. For example, the conversion of methyl malonic acid was 93.08% in the absence of a solvent, compared to 78.67% with a solvent. ijret.org

Atom economy, a concept introduced by Barry Trost, is another critical metric in green chemistry. ekb.eg It measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. ekb.eg Syntheses that proceed via addition or rearrangement reactions are inherently more atom-economical than those involving substitutions or eliminations, which generate byproducts. The development of catalytic, atom-economical reactions is a major goal in sustainable organic synthesis. organic-chemistry.org

Interactive Data Tables

Mechanistic Investigations in Monophenyl Malonate Reactivity

Nucleophilic Reactivity of Monophenyl Malonate Anions

The carbon atom flanked by two carbonyl groups in this compound exhibits significant acidity, facilitating the formation of a nucleophilic carbanion, often referred to as an enolate. libretexts.org This anion is stabilized by the delocalization of the negative charge onto the adjacent oxygen atoms of the carbonyl groups. siue.edudalalinstitute.com This stabilization is a key factor in the utility of malonate derivatives in carbon-carbon bond-forming reactions. meta-synthesis.com

The nucleophilic reactivity of malonate anions has been quantitatively assessed through kinetic studies. The rates of reaction between stabilized carbanions, such as those derived from malonates, and electrophiles like benzhydrylium ions can be described by the linear free-energy relationship log k = sN(N + E). researchgate.net In this equation, E represents the electrophilicity parameter, while N (nucleophilicity) and sN (sensitivity) are nucleophile-specific parameters. researchgate.net

Kinetic investigations into the reactions of alkoxymethylidene malonates with various nucleophiles, such as hydrazines and anilines, have revealed detailed mechanistic insights. For instance, reactions with hydrazines typically exhibit second-order kinetics, consistent with a rate-limiting nucleophilic attack on the double bond of the substrate. researchgate.net The Brønsted plot for these reactions is linear, with slopes (βNuc) ranging from 0.59 to 0.71, indicating a progressively later transition state with increasing C-N bond formation. researchgate.net In contrast, reactions with anilines can show more complex kinetics, with a second-order dependence on the nucleophile, suggesting the presence of a steady-state tetrahedral intermediate (T±). researchgate.net

The thermodynamics of intramolecular reactions involving malonate anions have also been explored. Computational studies using density functional theory have been employed to determine the optimized structures and relative energies of different isomers and tautomers of malonate anions. nih.gov These calculations show that for both monoanionic and dianionic forms of malonate, the keto tautomer is the more stable configuration. nih.gov The energy barriers for intramolecular proton transfers, which characterize the keto-enol tautomerism, have been estimated to be between 20-50 kcal/mol. nih.gov

Table 1: Kinetic Data for Reactions of Malonate Derivatives

Reactant 1Reactant 2 (Nucleophile)SolventKinetic OrderBrønsted Slope (βNuc)Reference
Alkoxymethylidene malonateHydrazinesMethanolSecond-order0.59 - 0.71 researchgate.net
Alkoxymethylidene malonateAnilinesMethanolParabolic dependence on [nucleophile]1.08 researchgate.net
2-Substituted malonate anionsBenzhydrylium ionsDMSOSecond-orderN/A researchgate.net

The carbanion generated from this compound is a soft nucleophile, stabilized by two electron-withdrawing carbonyl groups. siue.edumeta-synthesis.com This stabilization allows the carbanion to be formed under relatively mild basic conditions and to act as an effective nucleophile in various reactions, most notably SN2 alkylations and Michael additions. libretexts.orgnumberanalytics.com

In the malonic ester synthesis, a classic method for preparing carboxylic acids, the first step is the deprotonation of the α-carbon by a base like sodium ethoxide to form a resonance-stabilized enolate. libretexts.org This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a C-alkylated derivative. libretexts.org The stability of the malonate carbanion is crucial for the efficiency of this alkylation step. siue.edu

The stability and reactivity of the carbanion can be influenced by the reaction conditions. The choice of solvent and counterion can affect the degree of ion pairing, which in turn modulates the nucleophilicity of the anion. meta-synthesis.com Polar aprotic solvents, for example, can enhance nucleophilicity by solvating the cation, leaving a more "naked" and reactive anion. numberanalytics.com

Radical Reaction Mechanisms Involving this compound

Beyond its nucleophilic character, this compound can also participate in reactions proceeding through radical intermediates. These pathways are typically initiated by single-electron transfer (SET) processes, often facilitated by metal oxidants or photoredox catalysts.

The activated C-H bond of the methylene (B1212753) group in malonates can be oxidized to initiate radical reactions. For example, manganese(III) acetate, Mn(OAc)3, can oxidize the C-H bond to generate a malonate radical. rsc.org This radical can then undergo further transformations, such as neophyl rearrangement, leading to the formation of a benzyl (B1604629) radical. rsc.org

Radical addition reactions involve the addition of a radical species across a multiple bond. numberanalytics.com While direct examples involving this compound are specific, the general mechanism involves initiation to form a radical, propagation where the radical adds to a substrate, and termination. numberanalytics.comsavemyexams.com For instance, a radical generated from a malonate could add to an alkene, initiating a chain reaction for polymerization or functionalization. masterorganicchemistry.com The oxidative addition pathway often involves a metal center transferring an electron to a substrate, creating a radical cation and a radical anion, which then combine. libretexts.org

Single-electron transfer (SET) is a fundamental step in initiating radical reactivity in malonate systems. Malonate enolates can undergo single-electron oxidation by reagents like the ferrocenium (B1229745) ion. rsc.org This oxidation generates a radical intermediate that can subsequently undergo cyclization or other radical termination pathways. rsc.org

Photoredox catalysis is another powerful method for generating radical intermediates from amine precursors via SET, a principle that can be extended to other systems. beilstein-journals.org In these processes, a photosensitizer absorbs light and transfers an electron to or from the substrate to initiate the radical cascade. The cleavage of C-C bonds alpha to a nitrogen atom in amine radical cations to generate a carbon radical and an iminium ion is a known pathway that illustrates the types of transformations possible following an initial SET event. beilstein-journals.org

Mechanisms of Decarboxylation in this compound Systems

Malonic acid and its derivatives, including monoesters like this compound, are well-known for undergoing facile decarboxylation upon heating. masterorganicchemistry.comatamankimya.com This reaction involves the loss of carbon dioxide to yield a carboxylic acid. masterorganicchemistry.com

The mechanism for the decarboxylation of a malonic acid monoester involves a cyclic, concerted transition state. masterorganicchemistry.com Specifically, for a β-keto acid or a malonic acid, the reaction proceeds through a 6-membered ring intermediate. masterorganicchemistry.comstackexchange.com The carbonyl oxygen of the ester or the other carboxylic acid group forms a hydrogen bond with the acidic proton of the remaining carboxylic acid. Upon heating, a concerted rearrangement occurs: the O-H bond breaks, a new C-H bond forms at the α-carbon, the C-C bond between the α-carbon and the carboxyl group breaks, and a C=O π-bond forms within the departing CO2 molecule. masterorganicchemistry.com This process initially yields an enol, which then tautomerizes to the more stable final carboxylic acid product (in this case, phenyl acetate). masterorganicchemistry.com The requirement for this cyclic transition state explains why decarboxylation is so facile for these 1,3-dicarbonyl compounds. stackexchange.com

In some cases, decarboxylation can be catalyzed by transition metals. illinois.edu This process involves the metal coordinating to the carboxylate, facilitating the cleavage of the C-C bond to generate a carbon nucleophile in situ. illinois.edu

Thermal Decarboxylation Studies

The thermal decarboxylation of malonic acid and its derivatives is a well-known reaction, typically requiring high temperatures to proceed. For malonic acid itself, the loss of carbon dioxide begins at temperatures around 140°C, yielding acetic acid. The generally accepted mechanism for the decarboxylation of malonic acids involves a cyclic intermediate.

Kinetic studies on the thermal decomposition of phenylmalonic acids and their esters in solvents like dimethyl sulphoxide have revealed crucial mechanistic details. A key finding is that only compounds possessing at least one free carboxylic acid proton are labile under these conditions. rsc.org This strongly indicates that an intramolecular proton transfer from the carboxylic acid group is an essential feature of the reaction mechanism. rsc.org The process is envisioned to proceed through a six-membered cyclic transition state, which facilitates the cleavage of the carbon-carbon bond and the elimination of CO2, resulting in the formation of an enol intermediate that subsequently tautomerizes to the more stable phenylacetic acid product.

The rate of decarboxylation is significantly influenced by the state of the carboxylic acid groups. Studies on the malonate system under hydrothermal conditions have shown that the fully protonated malonic acid decarboxylates faster than its corresponding monoanion (malonate(-1)) and significantly faster than the dianion (malonate(-2)). researchgate.net While the activation energies for all three species are similar, the rate differences are primarily controlled by the pre-exponential factors, suggesting entropy plays a key role via the cyclic intermediate. researchgate.net

SpeciesRelative Rate of DecarboxylationArrhenius Activation Energy (kJ/mol)
Malonic AcidFastest116–120
Malonate MonoanionIntermediate116–120
Malonate DianionSlowest116–120

This table illustrates the relative rates and activation energies for the decarboxylation of malonic acid and its corresponding anions, based on findings from hydrothermal studies. researchgate.net

In some cases, particularly under solvent-free microwave-assisted conditions, the decarboxylation of malonic acid derivatives can be achieved at temperatures up to 200°C. scirp.org These harsh conditions underscore the stability of the C-C bond that must be broken.

Catalyzed Decarboxylation Mechanisms

To circumvent the high temperatures required for thermal decarboxylation, various catalytic methods have been developed. These approaches offer milder reaction conditions and can provide alternative mechanistic pathways.

Photoredox Catalysis: A notable method involves the use of an organic photoredox catalyst, such as a Fukuzumi acridinium (B8443388) photooxidant, to facilitate hydrodecarboxylation. nih.gov This system operates under visible light irradiation. The proposed mechanism begins with the formation of the carboxylate from the malonic acid half-ester using a base. nih.gov The excited state of the photocatalyst is a potent oxidant and is believed to engage in a single-electron transfer (SET) with the carboxylate. nih.govbeilstein-journals.org This oxidation event triggers a rapid decarboxylation of the resulting radical, which is then further reduced and protonated to yield the final product. beilstein-journals.org Kinetic analyses have shown that the reaction is first-order with respect to the carboxylate concentration but zero-order in the acridinium catalyst, suggesting that the oxidation of the carboxylate is the turnover-limiting step in the catalytic cycle. nih.gov This method has been successfully applied to the double decarboxylation of malonic acid derivatives. nih.gov

N,N'-Carbonyldiimidazole (CDI) Mediated Decarboxylation: A remarkably mild method for the decarboxylation of malonic acid derivatives utilizes N,N'-carbonyldiimidazole (CDI) at room temperature. nih.govorganic-chemistry.org This process is considered a "decarboxylative activation." The proposed mechanism involves the initial reaction of the malonic acid half-ester with CDI to form an acylimidazolide intermediate. This intermediate is unstable and undergoes decarboxylation to generate a ketene (B1206846). organic-chemistry.org The highly reactive ketene is then rapidly trapped by a molecule of imidazole (B134444) (released during the initial activation step), preventing ketene dimerization and other side reactions. organic-chemistry.org The resulting carbonyl imidazole product can then be hydrolyzed to a carboxylic acid or reacted with other nucleophiles in a one-pot process. organic-chemistry.org

Enzymatic Decarboxylation: Biocatalysis offers a highly selective and efficient route for decarboxylation. While specific studies on this compound are limited, research on related substrates provides significant mechanistic insight. For instance, arylmalonate decarboxylase (AMDase) has been shown to be effective for the asymmetric decarboxylation of α-arylmalonates. masterorganicchemistry.com The mechanism is believed to involve the stabilization of a high-energy enediolate intermediate within the enzyme's active site, which features a "dioxyanion hole" motif capable of donating multiple hydrogen bonds. masterorganicchemistry.com In a related metabolic pathway for atropine, the enzyme 2-phenylmalonic semi-aldehyde decarboxylase (PDC) catalyzes the decarboxylation of a phenylmalonic semi-aldehyde, demonstrating nature's strategy for cleaving C-C bonds in similar structures. universiteitleiden.nl

Catalytic MethodKey Mechanistic FeatureTypical Conditions
Photoredox CatalysisSingle-Electron Transfer (SET) from excited photocatalyst to carboxylateVisible light, Acridinium catalyst, Base
CDI-MediatedFormation of a ketene intermediate via an acylimidazolideRoom temperature, N,N'-Carbonyldiimidazole
Enzymatic (e.g., AMDase)Stabilization of an enediolate intermediate in the active siteAqueous buffer, Physiological temperature

This table summarizes the key mechanistic features and conditions for different catalyzed decarboxylation methods applicable to this compound and related compounds. nih.govorganic-chemistry.orgmasterorganicchemistry.com

Mechanistic Aspects of Cyclocondensation and Annulation Reactions

This compound, as a derivative of malonic acid, is a valuable C3 synthon in reactions that build cyclic frameworks. Its reactivity is governed by the activated methylene group situated between the ester and carboxylic acid functionalities.

Cyclocondensation Reactions: Cyclocondensation reactions involve the formation of a ring by combining two or more molecules with the elimination of a small molecule like water or alcohol. wisdomlib.org Malonic esters are classic reagents for these transformations, reacting with 1,3-dinucleophiles to produce six-membered heterocyclic systems. mdpi.comresearchgate.net For example, the reaction of a malonate with urea (B33335) or substituted ureas in the presence of a base is a standard synthesis of barbituric acids. researchgate.net

The mechanism typically begins with the base-catalyzed deprotonation of the α-carbon of the malonate, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic centers of the 1,3-dinucleophile. An intramolecular cyclization follows, with the second nucleophilic site of the dinucleophile attacking one of the carbonyl groups of the malonate derivative. Subsequent elimination of alcohol (from the ester) or water leads to the final heterocyclic product. Less reactive malonates often require high reaction temperatures (e.g., >250°C), under which a ketene intermediate mechanism may operate. nih.gov

Annulation Reactions: Annulation refers to a ring-forming reaction. libretexts.org The Robinson annulation is a powerful and widely used method for the formation of a six-membered ring, which mechanistically combines a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com While the classic substrates are a ketone and methyl vinyl ketone, the reaction is versatile, and malonic ester derivatives can serve as the Michael donor. wikipedia.org

The mechanism proceeds in two main stages:

Michael Addition: In the presence of a base, the this compound is deprotonated at the α-carbon to form an enolate. This enolate acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). This 1,4-conjugate addition creates a new carbon-carbon bond and results in a 1,5-dicarbonyl compound (or a related derivative in the case of using a malonate). masterorganicchemistry.com

Intramolecular Aldol Condensation: The newly formed 1,5-dicarbonyl intermediate, still in the presence of base, undergoes an intramolecular reaction. An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, forming a six-membered ring. masterorganicchemistry.com Subsequent dehydration (elimination of a water molecule) of the resulting β-hydroxy ketone (the aldol addition product) is typically driven by heat and yields the final, thermodynamically stable α,β-unsaturated ketone within the newly formed ring. masterorganicchemistry.com

Computational and Theoretical Studies of Monophenyl Malonate

Quantum Chemical Characterization of Electronic Structures

Quantum chemical methods are central to characterizing the electronic makeup of monophenyl malonate, offering a detailed picture of its stability, reactivity, and molecular properties. These calculations provide foundational knowledge about the molecule's behavior at an electronic level.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules like this compound. q-chem.comarxiv.org DFT methods calculate the total electronic energy based on the electron density, providing optimized molecular geometries, thermodynamic properties, and various electronic parameters. q-chem.comresearchgate.net

In studies of related malonate derivatives, such as the cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate, DFT calculations using functionals like B3LYP have been employed to determine optimized structures and activation energies. nih.govscirp.org Such calculations yield precise data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure and stability. The choice of functional and basis set, such as 6-311G(d,p), is critical for obtaining results that correlate well with experimental data. scirp.orgajchem-a.com

Below is a table representing typical geometric parameters for a malonate structure optimized using DFT calculations.

ParameterAtom Pair/TrioCalculated Value
Bond Length C=O~1.21 Å
C-O (Ester)~1.34 Å
C-C~1.52 Å
Bond Angle O=C-O~124°
O=C-C~125°
C-C-C~110°
Note: These values are representative and can vary based on the specific malonate derivative and the computational level of theory used.

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are often referred to as the frontier orbitals. ajchem-a.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Computational methods like DFT are used to calculate these orbital energies and visualize their distributions, revealing the most probable sites for nucleophilic and electrophilic attack. wisc.edu For instance, analysis of the malonate monoanion shows that different tautomeric forms possess distinct orbital energies and, consequently, different reactivities. researchgate.net

The table below provides hypothetical frontier orbital energies for this compound, as would be determined by DFT calculations.

ParameterEnergy (eV)
HOMO Energy -7.0 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 5.5 eV
Note: These are illustrative values. Actual calculated energies depend on the specific computational method and solvent model.

Reaction Mechanism Modeling and Simulation

Computational modeling is an invaluable tool for elucidating the complex mechanisms of chemical reactions involving this compound. By simulating reaction pathways, researchers can identify key intermediates and transition states, predict reaction outcomes, and understand the role of catalysts and solvents.

A chemical reaction proceeds from reactants to products via a high-energy configuration known as the transition state (TS). britannica.com This state represents the energy maximum along the reaction coordinate and is a critical point that determines the reaction's activation energy. britannica.comucsb.edu Computational methods are used to locate these fleeting structures, which are characterized as saddle points on the potential energy surface with one imaginary vibrational frequency. ucsb.eduucsb.edu

For reactions involving related monophenyl esters, computational studies have successfully identified transition state structures and constructed energy profiles to map the entire reaction pathway. ucsb.edu For example, in the computationally modeled cyclization of a malonate derivative, DFT was used to calculate the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. nih.gov This value is essential for predicting the reaction rate.

The following table illustrates a simplified energy profile for a hypothetical reaction of this compound.

SpeciesDescriptionRelative Free Energy (kcal/mol)
Reactants This compound + Reagent0.0
Transition State (TS) Activated Complex+22.5
Products Final Products-15.0
This table demonstrates the concept of an activation barrier (22.5 kcal/mol) and an overall exothermic reaction (-15.0 kcal/mol).

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. mdpi.comnumberanalytics.com Computational chemistry accounts for these interactions using solvent models, which can be explicit (modeling individual solvent molecules) or implicit (representing the solvent as a continuous medium with a defined dielectric constant, as in the Polarizable Continuum Model or PCM). numberanalytics.com

Studies on reactions involving charged species, such as those with monoesters, have shown that solvent choice is critical. ucsb.edu A polar solvent can significantly stabilize charged transition states, thereby lowering the activation energy compared to the same reaction in the gas phase or a non-polar solvent. ucsb.eduarxiv.org Conversely, if reactants are more stabilized by the solvent than the transition state, the reaction rate may decrease. mdpi.com Computational investigations allow for a systematic comparison of these effects across different solvents, providing insights that are crucial for optimizing reaction conditions. mdpi.comarxiv.org

The table below shows the hypothetical effect of different solvents on the activation energy of a reaction.

SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)
Gas Phase 128.0
Toluene 2.425.5
Acetone 2122.1
Water 8020.5
This table illustrates the trend of decreasing activation energy with increasing solvent polarity for a reaction with a polar transition state.

Many important reactions of malonates are catalyzed, often by transition metals like palladium. nih.gov Computational modeling is essential for unraveling the intricate, multi-step mechanisms of these catalytic cycles. chemrxiv.orguib.no By mapping the energy landscape of the entire cycle, DFT calculations can identify the key steps, such as oxidative addition, transmetalation, and reductive elimination, in a Pd-catalyzed cross-coupling reaction. chemrxiv.orgchemrxiv.org

These studies provide detailed information on the structure and stability of catalytic intermediates and the energy barriers of each transformation. chemrxiv.org This allows researchers to identify the rate-determining state of the cycle. nih.gov Advanced techniques like the "energetic span model" use the computed free energy profile to calculate the theoretical turnover frequency (TOF) of the catalyst, providing a direct link between computational results and experimental kinetics. nih.gov Such insights are instrumental in designing more efficient and selective catalysts for reactions involving this compound. uib.no

The table below outlines key steps and their calculated energy barriers in a hypothetical Pd-catalyzed reaction involving a malonate.

Catalytic StepDescriptionActivation Barrier (kcal/mol)
Oxidative Addition Pd(0) inserts into an aryl halide bond15.2
Transmetalation Transfer of the malonate group to Pd12.5
Reductive Elimination C-C bond formation, regenerating Pd(0)18.7
In this hypothetical example, reductive elimination would be the turnover-determining step due to its higher energy barrier.

Structure-Activity Relationship (SAR) and Molecular Docking Studies

There is no published research detailing Structure-Activity Relationship (SAR) or molecular docking studies specifically for this compound. SAR is a cornerstone of medicinal chemistry, systematically exploring how the chemical structure of a compound relates to its biological activity. youtube.comresearchgate.netrsc.orgcas.orgresearchcommons.org Such studies are instrumental in designing and optimizing new drug candidates.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netopencovidjournal.com It is frequently used to predict the binding mode of a small molecule ligand to a protein receptor. While research exists on derivatives of malonic acid, such as the monophenyl amide of malonic acid, which has been used as a starting material in the synthesis of potential HIV-1 integrase inhibitors, the docking studies in these papers were conducted on the complex final products, not on the this compound precursor itself. researchgate.netnih.govresearchgate.net

Consequently, with no molecular docking studies available for this compound, there is no corresponding analysis of its potential ligand-receptor interactions. This type of analysis is essential for elucidating the mechanism of action for bioactive compounds, detailing the specific amino acid residues involved in binding, and the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. arxiv.orgresearchgate.netgithub.combiorxiv.orgbioconductor.org

Predictive models for the bioactivity of small molecules are increasingly sophisticated, often employing machine learning and AI to screen vast chemical libraries against biological targets. nih.govnih.govbiorxiv.orgchemrxiv.org However, a specific, computationally predicted bioactivity profile for this compound is not available in the literature. Such a profile would provide hypotheses about its potential biological targets and therapeutic applications.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. For monophenyl malonate, advanced 1D and 2D NMR techniques offer a complete picture of its chemical structure.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. While experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds such as malonic acid and phenyl acetate.

The ¹H NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons (α-protons) of the malonate backbone, the aromatic protons of the phenyl group, and the acidic proton of the carboxylic acid. The methylene protons would likely appear as a singlet, while the phenyl protons would exhibit a complex multiplet pattern corresponding to ortho, meta, and para positions. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would display signals for the two distinct carbonyl carbons (ester and carboxylic acid), the methylene carbon, and the carbons of the phenyl ring. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nature of the ester linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted ¹H NMR DataPredicted ¹³C NMR Data
AssignmentPredicted Chemical Shift (ppm)MultiplicityAssignmentPredicted Chemical Shift (ppm)
-COOH~11-12br sC=O (acid)~170-172
-CH₂-~3.5-3.7sC=O (ester)~166-168
Phenyl (ortho-H)~7.2-7.3mPhenyl (ipso-C)~149-151
Phenyl (meta-H)~7.4-7.5mPhenyl (ortho-C)~121-123
Phenyl (para-H)~7.3-7.4mPhenyl (meta-C)~129-130
Phenyl (para-C)~126-127
-CH₂-~40-42

Note: Predicted values are based on additive models and data from analogous structures. s = singlet, br s = broad singlet, m = multiplet.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. emerypharma.comslideshare.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. huji.ac.ilresearchgate.net For this compound, a COSY spectrum would primarily show correlations between the coupled aromatic protons (ortho to meta, and meta to para), helping to assign these overlapping signals definitively. No cross-peaks would be expected for the methylene or carboxylic acid protons as they are not coupled to other protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). columbia.edulibretexts.orgnih.govpressbooks.pubsdsu.edu In the HSQC spectrum of this compound, cross-peaks would confirm the following connections:

The methylene protons (~3.5-3.7 ppm) would correlate with the methylene carbon (~40-42 ppm).

Each aromatic proton signal would correlate with its corresponding aromatic carbon signal, aiding in the unambiguous assignment of the phenyl ring carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that reveals long-range (typically 2-4 bonds) correlations between protons and carbons. wisc.edulibretexts.orgyoutube.comlibretexts.org This is instrumental in connecting different spin systems and identifying quaternary carbons. Key HMBC correlations for this compound would include:

A correlation from the methylene protons to both the ester and carboxylic acid carbonyl carbons, confirming the malonate backbone.

A correlation from the methylene protons to the ipso-carbon of the phenyl ring.

Correlations from the ortho-protons of the phenyl ring to the ester carbonyl carbon, unequivocally establishing the connectivity of the phenyl ester group.

Table 2: Expected Key 2D NMR Correlations for this compound

ExperimentProton (¹H) SignalCorrelated Nucleus (¹H or ¹³C)Type of Correlation
COSYPhenyl (ortho-H)Phenyl (meta-H)³JHH
COSYPhenyl (meta-H)Phenyl (para-H)³JHH
HSQC-CH₂--CH₂-¹JCH
HSQCPhenyl (ortho, meta, para-H)Phenyl (ortho, meta, para-C)¹JCH
HMBC-CH₂-C=O (acid and ester)²JCH
HMBCPhenyl (ortho-H)C=O (ester)³JCH
HMBC-CH₂-Phenyl (ipso-C)³JCH

Dynamic NMR (DNMR) spectroscopy is employed to study molecular motions, such as bond rotations, that occur on the NMR timescale. nih.govresearchgate.net For this compound, DNMR could potentially investigate the rotational barrier around the ester C-O bond. At low temperatures, rotation might be slow enough to result in distinct signals for the two ortho protons and two meta protons, which would be equivalent at room temperature due to fast rotation. By analyzing the changes in the NMR line shape at various temperatures, the activation energy for this rotational process could be determined, providing insight into the conformational flexibility of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. mdpi.com

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). slu.senih.govresearchgate.net This precision allows for the determination of the exact elemental formula of a compound, as each formula has a unique theoretical exact mass. For this compound (C₉H₈O₄), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass of its molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) to the calculated theoretical mass.

Table 3: Theoretical Exact Masses of this compound Ions for HRMS Analysis

Ion SpeciesElemental FormulaTheoretical Exact Mass (m/z)
[M]⁺˙C₉H₈O₄180.0423
[M+H]⁺C₉H₉O₄⁺181.0495
[M+Na]⁺C₉H₈NaO₄⁺203.0315
[M-H]⁻C₉H₇O₄⁻179.0350

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion), which is then fragmented by collision with an inert gas. The resulting product ions are then mass-analyzed. nih.govnih.gov The fragmentation pattern provides valuable information about the molecule's structure, as bonds break in predictable ways. mdpi.commdpi.comscispace.comnih.gov

For this compound, a plausible fragmentation pathway for the protonated molecule [M+H]⁺ (m/z 181.0) could involve:

Loss of water (-18 Da): Fragmentation initiated by the loss of H₂O from the carboxylic acid group.

Loss of carbon dioxide (-44 Da): Decarboxylation of the carboxylic acid moiety is a common fragmentation for such compounds.

Loss of phenol (B47542) (-94 Da): Cleavage of the ester bond to release a neutral phenol molecule, leaving a characteristic fragment.

Loss of a phenoxy radical (-93 Da): Cleavage resulting in the loss of a C₆H₅O• radical.

By analyzing these product ions, the connectivity of the phenyl ester and the malonic acid core can be confirmed.

Table 4: Predicted Key Fragments in the MS/MS Spectrum of this compound ([M+H]⁺)

Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)Proposed Structure of Product Ion
181.0CO₂ (44.0 Da)137.0[C₈H₉O₂]⁺
181.0C₆H₆O (Phenol, 94.0 Da)87.0[C₃H₃O₃]⁺
137.0C₆H₅O• (Phenoxy radical, 93.0 Da)88.0[C₃H₄O₃]⁺˙
137.0CH₂CO (Ketene, 42.0 Da)95.0[C₆H₇O]⁺ (Protonated Phenol)

Ionization Source Optimization for Complex Matrices

The analysis of this compound in complex matrices, such as biological fluids or environmental samples, by mass spectrometry (MS) necessitates careful optimization of the ionization source to ensure sensitivity and specificity. Electrospray ionization (ESI) is a common technique for such analyses, but its efficiency is highly dependent on several parameters that must be fine-tuned to overcome matrix effects and the inherent ionization characteristics of the analyte. und.edunih.gov

Optimization strategies often involve a Design of Experiments (DoE) approach to systematically evaluate factors like capillary and fragmentor voltages, solvent composition, and the type and concentration of electrolytes. und.edu For instance, in the analysis of malonate in human serum via liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization into di-(1-methyl-3-piperidinyl)malonate was employed. This strategy significantly enhanced sensitivity by allowing for quantification in the more efficient positive ESI mode ([M+H]⁺) rather than the negative mode ([M-H]⁻). nih.govnih.gov Such a derivatization approach could be adapted for this compound to improve its ionization efficiency and limit of detection in a complex sample.

Key parameters for optimization in an ESI source include:

Solvent System: The choice of solvent (e.g., acetonitrile-water) and modifiers (e.g., formic acid, ammonium (B1175870) acetate) can drastically affect the formation of gas-phase ions. und.edu

Capillary Voltage: This voltage is critical for the formation of the Taylor cone and the subsequent spraying process. Optimal voltage maximizes the analyte signal without inducing electrical discharge. und.edu

Fragmentor Voltage: This parameter can be adjusted to control the degree of in-source fragmentation. For quantification, it is typically set to maximize the precursor ion signal while minimizing fragmentation. For structural confirmation, higher voltages can be used to generate characteristic product ions. nih.gov

Gas Flows and Temperature: Nebulizing and drying gas flows and temperatures are optimized to facilitate desolvation of the analyte ions, transferring them efficiently into the gas phase. uvic.ca

For techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI), optimization would focus on the selection of an appropriate matrix that co-crystallizes effectively with this compound and efficiently absorbs the laser energy to promote soft ionization, which is crucial when analyzing complex mixtures to reduce background noise. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Functional Group Identification and Band Assignment

The vibrational spectrum of this compound is characterized by the distinct frequencies associated with its carboxylic acid, ester, and phenyl groups. By analyzing the IR and Raman spectra, specific bands can be assigned to the stretching and bending vibrations of its constituent bonds. While a definitive experimental spectrum for pure this compound is not widely published, a reliable assignment can be compiled based on data from closely related compounds, such as cobalt malonate and dimethyl malonate, and established group frequency correlations. inoe.roresearchgate.netresearchgate.net

The key functional groups and their expected vibrational frequencies are:

Carboxylic Acid Group (-COOH):

O-H Stretch: A very broad and strong band in the IR spectrum, typically centered around 3000 cm⁻¹, resulting from strong hydrogen bonding.

C=O Stretch: A strong, sharp band in the IR spectrum, expected around 1700-1725 cm⁻¹.

Ester Group (-COOR):

C=O Stretch: A very strong IR band, typically at a higher frequency than the acid carbonyl, around 1735-1750 cm⁻¹.

C-O Stretch: Two distinct bands are expected, one for the C-O bond adjacent to the carbonyl (around 1250-1300 cm⁻¹) and another for the O-Ph bond (around 1100-1200 cm⁻¹).

Phenyl Group (-C₆H₅):

C-H Stretch (aromatic): Weak to medium bands appearing above 3000 cm⁻¹.

C=C Stretch (in-ring): Multiple sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

Methylene Group (-CH₂-):

C-H Stretch: Asymmetric and symmetric stretching vibrations typically appear as weak bands in the 2900-3000 cm⁻¹ region. inoe.ro

C-H Bend (scissoring): A medium intensity band expected around 1420-1450 cm⁻¹. inoe.ro

Table 1: Representative Vibrational Band Assignments for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
O-H StretchCarboxylic Acid3300-2500Strong, BroadWeak
C-H StretchAromatic3100-3000MediumStrong
C-H StretchMethylene2960-2850WeakMedium
C=O StretchEster1750-1735StrongMedium
C=O StretchCarboxylic Acid1725-1700StrongMedium
C=C StretchAromatic Ring1600, 1580, 1490, 1450Medium-WeakStrong
C-O StretchEster & Acid1300-1100StrongWeak
C-H Out-of-Plane BendAromatic900-675StrongWeak

In-situ Monitoring of Reaction Progress

Raman spectroscopy is a powerful process analytical technology (PAT) tool for the real-time, in-situ monitoring of chemical reactions. mdpi.com Its low sensitivity to water, the ability to use fiber-optic probes, and the sharpness of Raman bands make it ideal for tracking changes in chemical composition directly within a reaction vessel without the need for sampling. aiche.orgirdg.org

This methodology could be applied to monitor reactions involving this compound. For example, in the synthesis of this compound via the controlled partial hydrolysis of diphenyl malonate, in-situ Raman spectroscopy could track the reaction progress. The distinct carbonyl (C=O) stretching frequencies of the starting material (diphenyl malonate), the product (this compound), and the potential by-product (phenylmalonic acid) would serve as unique spectral markers.

A hypothetical monitoring scheme would involve:

Diphenyl Malonate: A characteristic C=O ester band around 1750 cm⁻¹.

This compound: The appearance of a new C=O ester band (e.g., ~1740 cm⁻¹) and a C=O acid band (e.g., ~1715 cm⁻¹).

Phenylmalonic Acid: The disappearance of ester bands and the growth of a single C=O acid band (e.g., ~1700 cm⁻¹).

By plotting the intensity of these characteristic peaks over time, a kinetic profile of the reaction can be generated, allowing for the determination of reaction endpoints and the optimization of process parameters to maximize the yield of the desired this compound. aiche.orgspectroscopyonline.com

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule. For this compound, an XRD analysis would reveal the exact spatial orientation of the phenyl ring relative to the malonate backbone.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The structure of monophenyl malonate makes it an ideal C3 synthon for constructing elaborate molecular architectures. The activated methylene (B1212753) protons are readily removed by a base, generating a nucleophilic enolate that can engage in various carbon-carbon bond-forming reactions.

Heterocyclic compounds form the backbone of numerous pharmaceuticals, agrochemicals, and materials. Malonic acid derivatives, including this compound, are key precursors in their synthesis, particularly for six-membered heterocycles. nih.gov These reactions typically proceed via a cyclocondensation pathway where the malonate derivative acts as a three-carbon electrophilic or nucleophilic partner for a 1,3-dinucleophile. nih.gov

The general mechanism involves the reaction of this compound with dinucleophiles such as ureas, amidines, or 2-amino-pyridines. nih.gov For instance, the reaction with urea (B33335) under basic conditions can lead to the formation of barbituric acid derivatives, a core structure in many sedative drugs. wikipedia.org The phenyl group can influence the reactivity and solubility of the malonate starting material and can be cleaved under specific conditions during or after the cyclization. The use of highly reactive malonate derivatives, such as those activated as bis(2,4,6-trichlorophenyl) malonates, has been shown to facilitate these cyclocondensations, often requiring thermal conditions to proceed efficiently. nih.gov

One of the most classical and powerful applications of malonate esters is the malonic ester synthesis, a reliable method for preparing α-substituted and α,α-disubstituted acetic acids. wikipedia.orggoogle.comnus.edu.sg This synthetic route utilizes the nucleophilicity of the malonate enolate to introduce new alkyl or aryl groups.

The process involves three main steps:

Deprotonation: The methylene protons of this compound are acidic (pKa ≈ 13) and can be quantitatively removed by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. nus.edu.sg

Alkylation: The resulting enolate acts as a soft nucleophile, readily attacking an alkyl halide (or other suitable electrophile) in a classic SN2 reaction to form a new carbon-carbon bond. nus.edu.sg This step can be repeated with a different alkyl halide to create a disubstituted malonate.

Hydrolysis and Decarboxylation: The ester groups of the substituted malonate are then hydrolyzed, typically under acidic or basic conditions, to yield a substituted malonic acid. Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation (loss of CO₂) to afford the final substituted carboxylic acid. nus.edu.sg

The use of a monophenyl ester in this synthesis offers potential advantages in selective hydrolysis, as the phenyl ester and the other ester group (e.g., an ethyl ester) may exhibit different reactivities toward hydrolysis, allowing for more controlled synthetic pathways.

Stereoselective Transformations Employing this compound

Controlling stereochemistry is paramount in modern organic synthesis, particularly for the preparation of chiral molecules like pharmaceuticals. This compound is an important prochiral nucleophile in several stereoselective transformations.

The asymmetric Michael addition, or conjugate addition, is a powerful C-C bond-forming reaction that creates new stereocenters. In this reaction, a malonate enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound (e.g., an enone) or a similar Michael acceptor. When a chiral catalyst is used, this addition can proceed with high enantioselectivity.

Malonates are excellent nucleophiles for this transformation, and numerous organocatalytic systems have been developed to control the stereochemical outcome. whiterose.ac.uknih.gov Chiral primary amine-thiourea organocatalysts, often derived from cinchona alkaloids, have proven highly effective. wikipedia.org These catalysts operate through a dual-activation mechanism: the amine activates the enone by forming a transient iminium ion, while the thiourea (B124793) moiety activates the malonate nucleophile through hydrogen bonding. This organized transition state directs the nucleophilic attack to one face of the Michael acceptor, resulting in a single enantiomer of the product.

Below is a table summarizing representative findings in the asymmetric Michael addition of malonates to α,β-unsaturated ketones, demonstrating the high yields and stereoselectivities achievable.

Catalyst TypeMichael AcceptorMalonateYield (%)ee (%)Reference
Primary Amine-ThioureaChalcone (B49325)Diethyl Malonate9995 nih.gov
Cinchona Alkaloid-SquaramideUnsaturated 1,4-DiketoneDibenzyl Malonate9893 whiterose.ac.uk
1,2-DiphenylethanediamineCinnamoneDiethyl Malonate99>99 nih.gov

This table is interactive and represents typical results for malonate additions; specific results with this compound would be comparable.

While this compound itself is not a chiral auxiliary, it serves as a key precursor for synthesizing chiral malonate building blocks. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide a reaction stereoselectively, after which it is removed. wikipedia.org The synthesis of chiral α,α-dialkylmalonates, which are valuable intermediates, can be achieved via the enantioselective alkylation of a malonate precursor using a chiral phase-transfer catalyst. frontiersin.org These chiral malonates can then be selectively hydrolyzed to monoacids and elaborated into more complex chiral molecules. frontiersin.org

In the context of ligand design for asymmetric catalysis, the malonate backbone can be incorporated into the structure of more complex chiral ligands. nih.govtaylorfrancis.com For example, phosphine (B1218219) ligands, which are crucial in many transition-metal-catalyzed reactions, can be functionalized with malonate-derived moieties. mdpi.com The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize enantioselectivity in catalytic processes like asymmetric hydrogenation or allylic alkylation. nih.govutexas.edu The synthesis of these sophisticated ligands often begins with simple, versatile building blocks like this compound.

Precursors for Fine Chemicals and Specialty Materials

The versatility of this compound extends to its role as a starting material for various high-value products. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, including pharmaceuticals, agrochemicals, and fragrances.

Malonic esters are foundational in the industrial synthesis of barbiturates, a class of drugs that act as central nervous system depressants. wikipedia.org They are also used to produce other pharmaceuticals, antioxidants, and labeled fatty acids for research purposes. nus.edu.sg

More recently, malonate esters have been explored as monomers for the synthesis of specialty polymers. Research has demonstrated the enzyme-catalyzed synthesis of linear polyesters from dimethyl malonate and various diols. nih.gov These malonate-based polymers exhibit effective metal-chelating properties, suggesting potential applications in hydrometallurgy for extracting metal ions from waste streams or in environmental remediation. whiterose.ac.uknih.gov The synthesis of such functional materials highlights the expanding utility of malonate derivatives beyond traditional organic synthesis into the realm of materials science.

Intermediates in Pharmaceutical and Agrochemical Synthesis

Malonic acid esters are a well-established class of intermediates in the synthesis of a wide array of pharmaceutical and agrochemical compounds. wikipedia.orgnih.gov The general structure of this compound, possessing both an ester and a carboxylic acid group, allows for a variety of chemical transformations.

The malonic ester synthesis is a classic method for preparing carboxylic acids. wikipedia.org In this type of reaction, the methylene group adjacent to the two carbonyl groups can be deprotonated to form a carbanion, which can then be alkylated. Subsequent hydrolysis and decarboxylation yield a substituted acetic acid. While diethyl malonate is commonly used, the principles of this synthesis are applicable to other malonate esters.

One of the most notable applications of malonic esters is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. wikipedia.org For example, diethyl phenylmalonate is a key precursor in the synthesis of phenobarbital, a widely used anticonvulsant and sedative. wikipedia.org The synthesis involves the condensation of the malonic ester with urea. wikipedia.org

Furthermore, malonic acid and its derivatives are used in the production of other pharmaceuticals. For instance, they are intermediates in the synthesis of the vasodilator cinepazide (B1669044) and the anti-inflammatory drug cinmetacin. nih.gov They also play a role in the synthesis of valproate, an anticonvulsant. wikipedia.org In the agrochemical sector, malonic esters can be utilized in the synthesis of various pesticides and herbicides, although specific examples directly citing this compound are less common in readily available literature.

The reactivity of the ester and carboxylic acid groups in this compound allows for its potential use in the synthesis of a variety of heterocyclic compounds, which are core structures in many biologically active molecules. The ester can undergo transesterification or amidation, while the carboxylic acid can be converted to an acid chloride, amide, or other derivatives, providing multiple pathways for building molecular complexity.

Table 1: Examples of Pharmaceuticals Synthesized from Malonic Acid Derivatives

Pharmaceutical Therapeutic Class Role of Malonic Acid Derivative
Phenobarbital Anticonvulsant, Sedative Key precursor (diethyl phenylmalonate) in condensation with urea. wikipedia.org
Cinmetacin Anti-inflammatory Intermediate in the synthesis. nih.gov
Cinepazide Vasodilator Intermediate in the synthesis. nih.gov
Valproate Anticonvulsant Building block chemical in its production. wikipedia.org

Application in Metal-Organic Chemical Vapor Deposition (MOCVD)

Metal-Organic Chemical Vapor Deposition (MOCVD) is a technique used to deposit thin films of various materials. wikipedia.org In this process, volatile metal-organic compounds, known as precursors, are transported in the gas phase to a substrate where they decompose to form a thin film. wikipedia.org The choice of precursor is critical as it influences the deposition process and the quality of the resulting film. google.com

While direct applications of this compound in MOCVD are not extensively documented, related malonate-containing compounds have shown promise as precursors. Research has demonstrated that new hafnium (Hf) and zirconium (Zr) malonate complexes can serve as effective precursors for the MOCVD of hafnium oxide (HfO₂) and zirconium oxide (ZrO₂) thin films. researchgate.netnih.govrsc.org These materials are important in the semiconductor industry as high-k dielectrics.

The study highlighted that these malonate complexes, such as those derived from dimethyl malonate and diethyl malonate, exhibit several advantages over traditional β-diketonate precursors. researchgate.netnih.govrsc.org These advantages include:

Higher Volatility: The malonate complexes are more easily vaporized, which is a crucial property for MOCVD precursors. researchgate.netnih.govrsc.org

Lower Decomposition Temperatures: They decompose at lower temperatures, which can be beneficial for temperature-sensitive substrates. researchgate.netnih.govrsc.org

Lower Melting Points: This property can simplify the delivery of the precursor to the MOCVD reactor. researchgate.netnih.govrsc.org

Air Stability: The synthesized malonate complexes showed good stability in air. researchgate.netnih.govrsc.org

The structure of this compound, with its ester and carboxylic acid functionalities, suggests that it could act as a ligand to form metal complexes suitable for MOCVD. The presence of the phenyl group could influence the volatility and thermal stability of the resulting metal-organic precursor. The ability of the malonate moiety to chelate to a metal center can lead to the formation of stable, monomeric complexes that are desirable for a controlled deposition process. researchgate.netnih.govrsc.org

Table 2: Properties of Malonate-Based MOCVD Precursors Compared to Classical Precursors

Property Malonate Complexes Classical β-Diketonate Complexes
Volatility Higher Lower
Decomposition Temperature Lower Higher
Melting Point Lower Higher
Air Stability Stable Variable

Investigations into Biological and Biomedical Relevance

Malonate Derivatives as Enzyme Inhibitorsnih.gov

Malonic acid and its derivatives are recognized for their capacity to act as enzyme inhibitors, a property rooted in their structural similarity to enzyme substrates. nih.govwikipedia.org A key area of investigation has been their application as inhibitors of ecto-5'-nucleotidase (CD73), an enzyme implicated in cancer progression. nih.govmedchemexpress.com

CD73 is a crucial enzyme that catalyzes the conversion of adenosine (B11128) monophosphate (AMP) to adenosine. nih.govmedchemexpress.com In the tumor microenvironment, high levels of adenosine suppress the immune system, allowing cancer cells to evade detection and destruction. nih.govufrgs.br Consequently, inhibiting CD73 is a promising strategy for cancer immunotherapy. nih.govplos.org

Researchers have designed and synthesized new series of malonic acid non-nucleoside derivatives as potent CD73 inhibitors. nih.govdntb.gov.ua The design process often starts from the structure of known inhibitors, such as adenosine-5′-(α,β-methylene)diphosphate (AMPCP), a non-hydrolyzable ADP analog that acts as a competitive inhibitor of CD73. plos.orgacs.org Structure-based design, utilizing knowledge of the key binding interactions of lead compounds with the human CD73 enzyme, has guided the synthesis of novel derivatives. acs.orguni-bonn.de

In one such study, a series of malonic acid non-nucleoside derivatives were developed. The synthesis efforts focused on creating compounds that could effectively occupy the enzyme's active site and disrupt its catalytic function. This led to the discovery of compounds that exhibited significant inhibitory activity against human CD73 (hCD73). nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. brieflands.comnih.govfrontiersin.orguniversiteitleiden.nl For malonate-based CD73 inhibitors, SAR studies have revealed key structural features necessary for high-affinity binding.

Investigations into a series of malonic acid non-nucleoside derivatives identified compounds 18 and 19 as having significant inhibitory activities against hCD73, with IC₅₀ values of 0.28 μM and 0.10 μM, respectively. nih.gov This research demonstrated that replacing the benzotriazole (B28993) moiety found in the initial lead compound was a viable strategy for developing novel and structurally diverse CD73 inhibitors. nih.gov The binding of these inhibitors is believed to block the conformational changes required for the enzyme's catalytic cycle. plos.org

Another structure-based design effort led to the discovery of compound 4a, a methylenephosphonic acid derivative, which showed excellent potency against CD73 and high selectivity over related ectonucleotidases. acs.org The SAR study highlighted the importance of specific substitutions that enhance binding to amino acid residues within the enzyme's dimerization interface, which is critical for its function. plos.org

Inhibitory Activity of Malonic Acid Derivatives against human CD73
CompoundDerivative ClassIC₅₀ (μM)Reference
Compound 18Malonic Acid Non-nucleoside0.28 nih.gov
Compound 19Malonic Acid Non-nucleoside0.10 nih.gov
CD73-IN-4Methylenephosphonic Acid0.0026 medchemexpress.com
CD73-IN-5Non-nucleotide Small Molecule0.019 medchemexpress.com

Biological Activity of Monophenyl Malonate Analogswikipedia.orgfrontiersin.org

Analogs of this compound have been synthesized and evaluated for a range of biological activities, including antibacterial, antiviral, and antioxidant effects. These studies demonstrate the versatility of the malonate scaffold in developing new therapeutic agents.

Research has shown that malonate derivatives can be endowed with significant antimicrobial properties. A study focusing on novel chalcone (B49325) malonate derivatives reported notable antibacterial and antiviral activities. nih.gov

One derivative, diethyl [3-(naphthalen-2-yl)-1-(3-nitrophenyl)-3-oxopropyl]propanedioate, exhibited excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes rice blight. nih.gov Its efficacy, measured by its half-maximal effective concentration (EC₅₀), was significantly better than that of commercial bactericides like bismerthiazol (B1226852) and thiodiazole copper. nih.gov

In terms of antiviral activity, another compound from the same series, diethyl [3-(naphthalen-2-yl)-1-(4-nitrophenyl)-3-oxopropyl]propanedioate, showed potent curative effects against the tobacco mosaic virus (TMV). nih.gov Its activity surpassed that of ningnanmycin, a commercial antiviral agent. nih.gov These findings suggest that chalcone derivatives containing a malonate group are promising candidates for the development of new antibacterial and antiviral agents. nih.gov

Antimicrobial Activity of Chalcone Malonate Derivatives
CompoundTarget OrganismActivity MetricValueReference
Diethyl [3-(naphthalen-2-yl)-1-(3-nitrophenyl)-3-oxopropyl]propanedioateXanthomonas oryzae pv. oryzae (Xoo)EC₅₀10.2 µg/mL nih.gov
Bismerthiazol (Reference)Xanthomonas oryzae pv. oryzae (Xoo)EC₅₀71.7 µg/mL nih.gov
Diethyl [3-(naphthalen-2-yl)-1-(4-nitrophenyl)-3-oxopropyl]propanedioateTobacco Mosaic Virus (TMV)Curative Activity74.3% nih.gov
Ningnanmycin (Reference)Tobacco Mosaic Virus (TMV)Curative Activity53.3% nih.gov

The 1,3-dicarbonyl moiety present in malonates is a structural feature found in many compounds with antioxidant activity. mdpi.com The antioxidant potential of these compounds is often linked to their ability to scavenge free radicals and chelate metal ions. mdpi.comwho.int

Studies on various compounds containing this scaffold have demonstrated their capacity to mitigate oxidative stress. For instance, a malonate derivative with a benzyl (B1604629) group at the α-carbon showed good antioxidant activity in the ABTS assay, comparable to the natural antioxidant quercetin. mdpi.com The antioxidant properties of chalcones, which can be combined with a malonate structure, are also well-documented and are often attributed to the reactivity of phenolic hydroxyl groups. who.int The presence of electron-donating groups on the phenyl rings generally enhances antioxidant activity. nih.gov For example, in analogs of the compound RU-486, the dimethylaminophenyl side chain was found to be crucial for its antioxidant effect. nih.gov

Cellular and Molecular Mechanism Studies

The biological effects of malonate and its derivatives are underpinned by specific interactions at the cellular and molecular levels. Malonate is famously known as a classic competitive inhibitor of succinate (B1194679) dehydrogenase (complex II) in the mitochondrial electron transport chain. nih.govwikipedia.org By binding to the enzyme's active site without reacting, it blocks the normal substrate, succinate, thereby inhibiting cellular respiration. wikipedia.org

This inhibition of mitochondrial function can trigger a cascade of cellular events. Studies have shown that malonate can induce cell death through a mechanism involving the direct participation of mitochondria. nih.gov It causes a rapid collapse of the mitochondrial membrane potential and a delayed swelling of the organelle. nih.gov Furthermore, malonate increases the formation of reactive oxygen species (ROS) in mitochondria, leading to the depletion of cellular antioxidant systems like glutathione (B108866) (GSH) and NAD(P)H. nih.gov This oxidative stress can lead to the opening of the mitochondrial permeability transition pore and the release of pro-apoptotic factors such as cytochrome c, ultimately causing cytotoxicity. nih.gov

In the context of specific therapeutic applications, the mechanisms have also been elucidated. For the antiviral chalcone malonate derivatives, molecular docking studies showed that the compounds fit well into the binding pocket between two subunits of the tobacco mosaic virus coat protein. nih.gov For the CD73 inhibitors, the mechanism involves blocking the enzyme's activity to prevent the production of immunosuppressive adenosine in the tumor microenvironment, which can restore anti-tumor immune responses. nih.govufrgs.br

Mitochondrial Effects and Reactive Oxygen Species (ROS) Pathways

There is no available research specifically investigating the effects of this compound on mitochondrial function or its interaction with reactive oxygen species (ROS) pathways. Consequently, no data can be presented on this topic.

Modulation of Apoptotic Pathways

Similarly, the scientific literature lacks studies focused on the role of this compound in the modulation of apoptotic pathways. As a result, there are no findings to report regarding its potential influence on programmed cell death.

Exploration as Artificial Malonyl Group Carriers

There is no available information to suggest that this compound has been explored or utilized as an artificial malonyl group carrier in biochemical research.

Environmental Fate and Ecotoxicological Studies of Monophenyl Malonate Derivatives

Environmental Degradation Pathways

The persistence of a chemical in the environment is largely determined by its susceptibility to various degradation processes. For monophenyl malonate derivatives, both biological and abiotic pathways, such as photolysis and hydrolysis, play a role in their transformation and breakdown.

The biodegradation of phenolic compounds, which share structural similarities with the phenyl group of this compound, has been the subject of extensive research. Microorganisms, particularly bacteria like Pseudomonas and Bacillus species, are known to degrade phenol (B47542) and its derivatives. nih.gov The degradation often proceeds through a catechol intermediate, which is then cleaved via ortho- or meta-pathways. nih.gov The kinetics of this biodegradation can follow models such as Monod kinetics, but can also be influenced by substrate inhibition at high concentrations. nih.gov For instance, studies on phenol degradation have shown that while some bacterial strains can tolerate and degrade high concentrations of phenol, the rate of degradation may decrease beyond a certain threshold. nih.gov

Abiotic degradation processes, including photolysis and hydrolysis, are also significant in determining the environmental fate of organic compounds. Hydrolysis of the ester group in this compound derivatives is a potential degradation pathway. The rate of hydrolysis is dependent on pH and temperature. For example, the hydrolysis of diethyl 2-(perfluorophenyl)malonate has been studied under both acidic and basic conditions. beilstein-journals.org While basic conditions were found to be unsuitable for hydrolysis, acidic conditions using a mixture of HBr and AcOH resulted in the formation of 2-(perfluorophenyl)acetic acid. beilstein-journals.org The pH-dependent hydrolysis of maleamic acid derivatives, which also contain an amide linkage, has been shown to be significantly affected by the substituents on the double bond. rsc.org

Soil and Aquatic Mobility Assessments

The movement of a chemical through soil and water is a key determinant of its potential to contaminate different environmental compartments and to come into contact with various organisms. Adsorption, leaching, bioavailability, and bioaccumulation are critical parameters in these assessments.

The mobility of organic compounds in soil is largely governed by their adsorption to soil particles. The organic carbon content of the soil is often a primary factor influencing the sorption of non-ionic organic compounds. nih.gov Studies on phenylurea herbicides, which also contain a phenyl group, have shown that their adsorption to soil is strongly correlated with the soil's organic carbon content. nih.gov Compounds with higher hydrophobicity tend to adsorb more strongly to soil, which limits their leaching potential. nih.gov

The adsorption behavior of malonate esters has been investigated using single-walled carbon nanotubes as a model adsorbent. orientjchem.org These studies indicate that the nature of the alkyl group on the ester can influence the extent of adsorption. orientjchem.org For this compound, the presence of the phenyl group would likely contribute significantly to its adsorption behavior, particularly in soils with high organic matter. The Freundlich isotherm model has been found to be suitable for describing the adsorption of some urea (B33335) derivatives on soils. nih.gov The extent of adsorption will directly impact the potential for this compound derivatives to leach through the soil profile and contaminate groundwater.

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. scribd.com Bioaccumulation is the process by which chemicals are taken up by an organism from the environment, either directly from the surrounding medium (bioconcentration) or through the consumption of food containing the chemical (biomagnification). scribd.com The octanol-water partition coefficient (Kow) is a key parameter used to predict the bioaccumulation potential of a chemical. A high Kow value suggests a greater tendency for a chemical to partition into fatty tissues and thus bioaccumulate.

For this compound, the presence of both a hydrophilic carboxylic acid group and a lipophilic phenyl group will influence its Kow and, consequently, its bioaccumulation potential. While specific data on the bioaccumulation of this compound is limited, studies on other organic compounds provide some insights. For instance, research on coumarin (B35378) derivatives has shown that certain structural features can lead to a greater potential for bioaccumulation in aquatic organisms. mdpi.com The relationship between heavy metal bioaccumulation and its effects has also been studied, highlighting the importance of understanding the uptake and internal distribution of contaminants. nih.gov

Ecotoxicological Impact Assessment

Ecotoxicology evaluates the adverse effects of chemical substances on ecosystems. researchgate.net This involves assessing the toxicity of a compound to a range of organisms representing different trophic levels, such as algae, invertebrates, and fish. pjoes.com

The ecotoxicological profile of this compound and its derivatives is not extensively documented. However, the toxicity of its potential breakdown products, such as phenol, is well-established. Phenol is known to be toxic to aquatic life. nih.gov The ecotoxicity of a complex industrial effluent containing phenolic compounds has been evaluated using a battery of tests on organisms like Daphnia magna, Artemia salina, and Vibrio fischeri. nih.gov

Studies on other organic compounds, such as thiophene-derived aminophosphonates, have shown that while some may have desirable properties like herbicidal activity, they can also exhibit toxicity towards non-target organisms like the crustacean Heterocypris incongruens. mdpi.com Therefore, a comprehensive ecotoxicological assessment of this compound would require testing its effects on a variety of aquatic and terrestrial organisms to understand its potential environmental risk. pjoes.compeercommunityin.org

Toxicity to Aquatic Organisms

Limited direct data exists on the aquatic toxicity of this compound itself. However, information from structurally related compounds, such as diethyl phenylmalonate and other malonic acid derivatives, can provide initial insights. Safety Data Sheets (SDS) for diethyl phenylmalonate present somewhat conflicting information, with some indicating it is not expected to be hazardous to the environment, while others state it can be harmful to aquatic life with long-lasting effects. fishersci.iethermofisher.comlgcstandards.com This highlights the need for specific empirical data.

One safety data sheet for adipic acid, a simple dicarboxylic acid, classifies it as harmful to aquatic life. sigmaaldrich.com Another indicates that while it is not classified as hazardous to the aquatic environment in acute tests, chronic exposure shows toxicity. carlroth.comcarlroth.com For instance, the chronic 21-day EC50 for Daphnia magna is reported as 17.6 mg/L. carlroth.com The presence of the phenyl group in this compound, in addition to the carboxylic acid and ester functionalities, is expected to influence its toxicological profile. Aromatic compounds can exert toxicity through various mechanisms, including narcosis. nih.gov

Table 1: Aquatic Toxicity Data for Compounds Related to this compound

CompoundTest OrganismEndpointValueExposure TimeSource
Adipic acidAquatic invertebrates (Daphnia magna)Chronic EC5017.6 mg/L21 days carlroth.com
Adipic acidAquatic invertebrates (Daphnia magna)Chronic NOEC6.3 mg/L21 days carlroth.com
Benzylmalonic acidNot specifiedGHS ClassificationCauses serious eye irritationNot applicable nih.gov
Diethyl phenylmalonateNot specifiedGHS ClassificationHarmful to aquatic life with long lasting effectsNot applicable lgcstandards.com

This table is compiled from available safety and ecotoxicological data for compounds structurally related to this compound. The data should be used for indicative purposes only, as direct testing on this compound has not been reported in the searched literature.

Impact on Microbial Communities

The interaction of this compound with microbial communities is largely inferred from its biodegradability and the metabolic pathways of its constituent parts: a phenyl group and a malonate group. The biodegradability of a substance is a key factor in its environmental persistence and its potential to influence microbial ecosystems.

The existence of enzymes such as arylmalonate decarboxylase in bacteria like Bordetella bronchiseptica suggests a natural pathway for the degradation of aryl-substituted malonates. frontiersin.orgnih.govresearchgate.net This enzyme specifically catalyzes the decarboxylation of arylmalonic acids, indicating that microorganisms have evolved mechanisms to process such compounds. nih.govfrontiersin.org The degradation of aromatic compounds, including phenol, by various soil and aquatic microorganisms is a well-documented process. researchgate.netmdpi.commdpi.comnih.gov Similarly, malonate itself can be utilized as a carbon and energy source by numerous bacteria, although it can also inhibit certain metabolic pathways in others. nih.gov

The persistence of diethyl phenylmalonate is considered unlikely due to its water solubility, which suggests it may be mobile in soil and water systems. fishersci.iethermofisher.com However, some data also suggests it is not readily degradable in wastewater treatment plants. thermofisher.com This apparent contradiction underscores the complexity of predicting environmental fate without specific studies.

The introduction of a novel carbon source like this compound into a microbial community could lead to shifts in population dynamics. Microorganisms capable of utilizing either the phenyl or malonate moiety, or the entire molecule, may proliferate. The degradation process would likely involve initial hydrolysis of the ester bond, followed by the separate degradation of phenol and malonic acid through established metabolic pathways.

Table 2: Potential Microbial Interactions with this compound and Related Compounds

Compound/MoietyMicrobial InteractionOrganism/Enzyme ExamplePotential ImpactSource
ArylmalonatesEnzymatic decarboxylationBordetella bronchiseptica (Arylmalonate decarboxylase)Biodegradation, potential shift in microbial community favoring degrading species. frontiersin.orgnih.gov
PhenolDegradationPseudomonas sp., Clostridium sp.Utilization as a carbon source, potential toxicity at high concentrations. researchgate.netmdpi.com
MalonateMetabolism/DegradationRhodopseudomonas palustrisUtilization as a carbon source or inhibition of certain metabolic pathways. nih.gov
Diethyl phenylmalonateBiodegradationNot specifiedPersistence is considered unlikely due to water solubility. fishersci.iethermofisher.com

This table summarizes potential microbial interactions based on the known metabolism of the compound's structural components and related molecules.

Advanced Analytical Method Development and Validation

Chromatographic Methodologies for Monophenyl Malonate Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a complex mixture. For this compound, various chromatographic techniques can be optimized to achieve high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds like this compound. Developing a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired separation.

A reverse-phase (RP) HPLC method is typically suitable for a compound with the polarity of this compound. The development process would involve selecting an appropriate stationary phase, such as a C8 or C18 column, and optimizing the mobile phase composition. researchgate.net A gradient elution using a mixture of an aqueous solvent (like water with a pH modifier such as phosphoric acid or formic acid) and an organic solvent (such as acetonitrile or methanol) would likely provide the best separation from potential impurities. scholarsresearchlibrary.comnih.gov

Key parameters to optimize during method development include:

Mobile Phase Composition and pH: The ratio of organic to aqueous solvent affects retention time, while pH can influence the peak shape and ionization state of the analyte. nih.gov

Column: The choice of stationary phase (e.g., C18, C8, Phenyl) and column dimensions (length, internal diameter, and particle size) impacts resolution, backpressure, and analysis time. researchgate.net

Flow Rate: Adjusting the flow rate can optimize the separation efficiency and reduce run time. nih.gov

Column Temperature: Maintaining a consistent column temperature ensures reproducible retention times.

Detector Wavelength: A photodiode array (PDA) detector would be used to select the optimal wavelength for maximum absorbance of this compound, ensuring high sensitivity. nih.gov

An example of a potential HPLC method for a related compound, diethyl methyl(phenyl)malonate, utilizes a reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This approach could be adapted for this compound.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnC18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Phosphoric Acid in Water
Mobile Phase BAcetonitrile
Elution ModeGradient
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
DetectionUV at 215 nm

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov For semi-volatile compounds like this compound, GC analysis is feasible, though it may require derivatization to improve volatility and thermal stability, preventing on-column degradation.

GC methods for malonates often involve derivatization to create a more stable and volatile analyte. nih.govnih.gov For example, malondialdehyde, a related dicarbonyl compound, is derivatized with N-methylhydrazine to form 1-methylpyrazole, a stable derivative suitable for GC analysis. nih.gov A similar strategy could be developed for this compound, potentially by esterifying the free carboxylic acid group.

Alternatively, direct GC analysis might be possible using a high-temperature capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) would provide good sensitivity. A study on diethyl malonate utilized a GC-FID system for its quantification in ethanol, demonstrating the applicability of this technique for malonic acid esters. dtic.mildtic.mil

Table 2: Potential GC Method Parameters for this compound Analysis

ParameterCondition
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.2 mL/min
Inlet Temperature250°C
Injection ModeSplitless
Oven ProgramInitial 100°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min
DetectorFlame Ionization Detector (FID)
Detector Temperature300°C

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in dramatically improved resolution, sensitivity, and speed of analysis. lcms.cz

Transferring an HPLC method for this compound to a UPLC system would offer substantial benefits. The analysis time could be reduced significantly, increasing sample throughput. The narrower peaks characteristic of UPLC separations lead to increased peak height and, consequently, greater sensitivity. lcms.cz A method developed for a similar compound, diethyl methyl(phenyl)malonate, notes that smaller 3 µm particle columns are available for fast UPLC applications, indicating the suitability of this platform for malonate esters. sielc.com

The principles of method development are similar to HPLC, but parameters must be adapted for the UPLC system. This includes using shorter columns (e.g., 50-100 mm), lower injection volumes, and higher flow rates, all while managing the increased backpressure.

Table 3: Example UPLC Method Parameters for High-Resolution this compound Analysis

ParameterCondition
ColumnACQUITY UPLC BEH C18 (e.g., 75 mm x 2.1 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Elution ModeGradient
Flow Rate0.5 mL/min
Column Temperature40°C
Injection Volume2 µL
DetectionPhotodiode Array (PDA) at 215 nm

Mass Spectrometry Integration in Analytical Protocols

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation technique (LC or GC), it provides a high degree of specificity and sensitivity, enabling definitive identification and trace-level quantification.

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity of detection by utilizing techniques like Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This process filters out chemical noise, resulting in extremely low detection limits. nih.gov

For LC-MS/MS analysis of this compound, an electrospray ionization (ESI) source would likely be used. A sensitive method for quantifying malonic acid in serum involved derivatization followed by LC-ESI-MS/MS in positive ion mode, which achieved a detection limit of approximately 4.8 fmol. nih.govresearchgate.net A similar derivatization approach or direct analysis using negative ion mode could be developed for this compound to achieve high sensitivity. The MRM transitions would be optimized by infusing a standard solution of the compound and identifying the most stable and abundant precursor and product ions. nih.gov

For GC-MS/MS , analysis of this compound would likely require derivatization to ensure it is sufficiently volatile for GC separation. Following separation, the analyte would be ionized, typically using electron ionization (EI). GC-MS/MS methods are highly accurate and are used for measuring biomarkers of oxidative stress like malondialdehyde in clinical samples. nih.gov The development of such a method for this compound would involve selecting unique precursor-product ion transitions to ensure specificity and sensitivity.

Table 4: Illustrative LC-MS/MS MRM Parameters for this compound

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion (Q1)[M-H]⁻, m/z 179.03
Product Ion (Q3)Fragment m/z (e.g., corresponding to loss of CO₂)
Collision EnergyOptimized for maximum product ion intensity
Dwell Time100 ms

Imaging Mass Spectrometry (MSI) is a sophisticated technique used to visualize the spatial distribution of molecules directly within a sample, such as a thin tissue section. wikipedia.org It combines the chemical specificity of mass spectrometry with microscopic imaging capabilities, providing a label-free method to map the location of specific compounds. wikipedia.orgwikipedia.org

Common MSI techniques include Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI). nih.gov In a typical MALDI imaging experiment, a thin section of a sample is coated with an energy-absorbing matrix. A laser is rastered across the sample surface, desorbing and ionizing molecules at each point. A full mass spectrum is acquired for each pixel, creating a molecular map of the surface. wikipedia.org

This technique could be applied to determine the distribution of this compound within a biological system or material. For instance, in a drug delivery study, MALDI imaging could visualize the penetration and localization of a this compound-containing formulation within skin layers. Similarly, in plant biology, it could map the distribution of the compound within different plant tissues. nih.gov This provides crucial spatial information that is lost in traditional analytical methods that require sample homogenization. wikipedia.org

Chemical Derivatization Strategies for Improved Analysis

Chemical derivatization is a frequently employed strategy in analytical chemistry to improve the physicochemical properties of an analyte, thereby enhancing its detection and separation. For a compound like this compound, which possesses a carboxylic acid group and a phenyl ester, derivatization can target the carboxylic acid moiety to improve its analytical characteristics.

Enhancement of Ionization Efficiency in Mass Spectrometry

The inherent chemical nature of this compound may not be optimal for achieving the low detection limits often required in research. Chemical derivatization can significantly enhance its ionization efficiency in mass spectrometry (MS), leading to improved sensitivity. By introducing a functional group that is readily ionizable, the response of the analyte in the mass spectrometer can be dramatically increased.

While specific derivatization reagents for this compound are not extensively documented in publicly available research, strategies used for similar dicarboxylic acids and monoesters can be extrapolated. For instance, the introduction of a permanently charged or easily protonated/deprotonated moiety can significantly improve signal intensity in electrospray ionization (ESI) mass spectrometry.

Table 1: Potential Derivatization Agents for Enhancing MS Ionization of Carboxylic Acids

Derivatization ReagentTarget Functional GroupIonization Mode Enhancement
3-Nitrophenylhydrazine (3-NPH)Carboxylic AcidPositive/Negative ESI
2-picolylamineCarboxylic AcidPositive ESI
Dansyl chlorideCarboxylic Acid (after activation)Positive ESI

This table presents potential derivatization agents based on common strategies for carboxylic acids, as direct research on this compound derivatization is limited.

Improvement of Chromatographic Separation and Retention

In addition to enhancing MS detection, chemical derivatization can also improve the chromatographic behavior of this compound. The polarity of the carboxylic acid group can sometimes lead to poor peak shape (tailing) and insufficient retention on reversed-phase high-performance liquid chromatography (HPLC) columns.

By converting the polar carboxylic acid group into a less polar derivative, its retention on non-polar stationary phases can be increased, and peak symmetry can be improved. This leads to better resolution from other components in a complex matrix and more reliable quantification. Esterification of the free carboxylic acid is a common approach to decrease polarity and improve chromatographic performance.

Method Validation for Academic Research

The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose. For academic research involving the quantification of this compound, a thoroughly validated method ensures that the data generated are accurate, reliable, and reproducible. The following subsections detail the key parameters of method validation.

Robustness, Accuracy, and Precision Evaluations

Robustness evaluates the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method for this compound, these variations might include the pH of the mobile phase, the column temperature, and the mobile phase composition.

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by spike-recovery experiments, where known amounts of this compound are added to a sample matrix and the percentage of the analyte recovered is calculated.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

Table 2: Hypothetical Method Validation Data for this compound Analysis

Validation ParameterTestSpecificationHypothetical Result
Accuracy Spike Recovery90-110%98.5%
Precision (Repeatability) RSD of 6 replicates≤ 2%1.2%
Precision (Intermediate) RSD over 3 days≤ 5%3.5%
Robustness % Change in resultMinimal< 2% for pH ±0.2

Limit of Detection (LOD) and Quantification (LOQ) Determinations

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

These parameters are crucial for understanding the sensitivity of the analytical method. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Selectivity and Matrix Effect Assessments

Selectivity (or specificity) is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods, this is typically demonstrated by the absence of interfering peaks at the retention time of the analyte.

The matrix effect is the alteration of the analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix. It is a significant concern in LC-MS analysis and can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. The matrix effect is typically evaluated by comparing the response of the analyte in a pure solvent with its response in a sample matrix.

Conclusion and Future Research Directions

Synthesis of Key Findings and Current Research Gaps

Monophenyl malonate (3-oxo-3-phenoxypropanoic acid) is a dicarboxylic acid monoester that serves as a notable intermediate in organic synthesis. Its primary documented role is in the preparation of 4-hydroxycoumarin. The synthesis of this compound itself can be achieved through the reaction of phenol (B47542) with Meldrum's acid, which then undergoes cyclization to form the coumarin (B35378) structure. sciepub.com Another synthetic route involves the reaction of malonic acid with acetic anhydride (B1165640). guidechem.com

Despite its role as a useful synthetic precursor, a comprehensive scientific profile of this compound is not extensively documented in publicly available literature. Key physical data, such as its melting point of 79-81 °C, are available, but other experimental data like boiling point and density are not consistently reported. chemsynthesis.com

A significant gap exists in the characterization of this compound. There is a notable lack of published experimental data for its spectroscopic properties, including detailed ¹H and ¹³C NMR spectra and mass spectrometry data. Furthermore, its structural properties, such as crystal structure from X-ray diffraction, and its thermodynamic properties remain largely uninvestigated.

While its reactivity in cyclization reactions to form coumarins is established, other fundamental reaction mechanisms like specific decarboxylation pathways, acylation of its active methylene (B1212753) group, potential for enzymatic hydrolysis, and its behavior as a ligand in coordination chemistry are not well-documented. Its application appears to be primarily confined to its role as a precursor for coumarins, with limited specific examples in broader medicinal chemistry or materials science contexts.

Prospective Research Avenues in this compound Chemistry

The existing gaps in the knowledge surrounding this compound present several opportunities for future research. A fundamental area of investigation would be the complete characterization of the compound. This includes:

Spectroscopic Analysis: Detailed 1D and 2D NMR studies (¹H, ¹³C, COSY, HSQC) to unambiguously assign all proton and carbon signals. High-resolution mass spectrometry would also be crucial for confirming its fragmentation patterns.

Structural Chemistry: Cultivating single crystals and performing X-ray crystallographic analysis would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Thermodynamic Studies: Calorimetric measurements to determine key thermodynamic data such as enthalpy of formation, entropy, and Gibbs free energy would provide a deeper understanding of its stability and reactivity.

Further research into its chemical behavior is also warranted. Systematic studies on the decarboxylation of this compound under various conditions (thermal, catalytic) could elucidate the kinetics and mechanism of this fundamental reaction. Investigating its utility in malonic ester synthesis-type reactions, specifically the alkylation and acylation of its active methylene group, could expand its application as a versatile C3 synthon.

Interdisciplinary Research Opportunities

Beyond fundamental organic chemistry, this compound could be a target for interdisciplinary research.

Medicinal Chemistry: Given that it is a precursor to 4-hydroxycoumarin, a core structure in many anticoagulant drugs, this compound and its derivatives could be explored as building blocks for new bioactive molecules. sciepub.comchemsrc.com Its structure could serve as a scaffold for creating libraries of compounds for screening against various biological targets.

Enzymology and Biocatalysis: Research could be directed toward discovering or engineering enzymes capable of hydrolyzing the phenyl ester bond with high selectivity. Such biocatalysts could offer an environmentally benign method for its synthesis or transformation.

Materials Science: The presence of both a carboxylic acid and an aromatic ring suggests potential applications in polymer and materials science. It could be investigated as a monomer or a modifying agent in the synthesis of polyesters or other polymers, potentially imparting specific thermal or mechanical properties. The calcium salt of a related compound, 2-oxo-3-phenylpropanoic acid, has been explored for use in developing new materials, suggesting a possible avenue for this compound derivatives as well. evitachem.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue/InformationSource(s)
CAS Number 35756-54-8 guidechem.comsigmaaldrich.comchemsynthesis.com
Molecular Formula C₉H₈O₄ guidechem.comsigmaaldrich.com
Molecular Weight 180.16 g/mol guidechem.comchemscene.com
IUPAC Name 3-oxo-3-phenoxypropanoic acid sigmaaldrich.com
Melting Point 79-81 °C chemsynthesis.com
Boiling Point Not available (experimental) chemsynthesis.com
Density Not available (experimental) chemsynthesis.com
Topological Polar Surface Area 63.6 Ų guidechem.comchemscene.com
Hydrogen Bond Donor Count 1 chemscene.com
Hydrogen Bond Acceptor Count 4 guidechem.com
Rotatable Bond Count 3 chemscene.com

Q & A

Q. What synthetic methodologies are optimal for preparing monophenyl malonate esters with high purity?

this compound can be synthesized via esterification of malonic acid with phenol under acid catalysis (e.g., H₂SO₄) or via transesterification of dimethyl/diethyl malonate with phenol in the presence of a Lewis acid catalyst (e.g., Ti(OiPr)₄). Key steps include:

  • Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate eluent) to remove unreacted phenol and byproducts.
  • Characterization : Confirm ester formation via ¹H/¹³C NMR (e.g., carbonyl resonance at ~165-170 ppm) and FT-IR (C=O stretch at ~1740 cm⁻¹) .

Q. How can this compound be quantified in biological matrices (e.g., serum) with high specificity?

Use liquid chromatography-mass spectrometry (LC-MS) with isotope dilution (e.g., ¹³C-labeled malonate as an internal standard).

  • Sample preparation : Deproteinize serum with acetonitrile, then derivatize with 2,4-dinitrophenylhydrazine (DNPH) to enhance ionization efficiency.
  • Validation : Ensure linearity (0.1–50 µg/mL), recovery (>90%), and limit of detection (LOD < 0.05 µg/mL) .

Q. What microbial models are suitable for studying this compound metabolism?

Use malonate utilization tests with modified malonate broth (0.3% sodium malonate, ammonium sulfate, bromothymol blue).

  • Procedure : Inoculate with Pseudomonas spp. or Klebsiella spp. and monitor pH shifts (blue color at pH >7.6 indicates malonate catabolism).
  • Controls : Include sodium citrate as an alternative carbon source to confirm specificity .

Advanced Research Questions

Q. How does this compound influence the stereochemical outcome of Michael additions compared to dialkyl malonates?

The phenyl group introduces steric hindrance and electronic effects, altering nucleophilicity of the malonate anion.

  • Experimental design : Compare reaction rates and enantiomeric excess (ee) in additions to α,β-unsaturated ketones using chiral HPLC or polarimetry.
  • Data interpretation : Lower ee values (e.g., 70–85%) may arise from restricted enolate geometry, requiring computational DFT studies to map transition states .

Q. What statistical approaches resolve contradictory data in malonate-induced neurotoxicity studies?

For dose-response inconsistencies in rodent models:

  • ANOVA : Apply two-factor ANOVA to isolate effects of malonate concentration vs. treatment duration (e.g., P-values <0.05 for malonate effect vs. P<0.001 for time interaction) .
  • Post hoc tests : Use Student-Newman-Keuls to compare apoptosis rates (TUNEL staining) or mRNA levels (RT-PCR) across groups (e.g., HU-308 vs. CBD treatments) .

Q. How can this compound enhance actinide/lanthanide separations in nuclear chemistry?

In Advanced TALSPEAK systems , this compound forms ternary complexes with HEDTA and trivalent metals (Am³⁺/Eu³⁺).

  • Method : Optimize malonate/HEDTA molar ratios (e.g., 1:2) via solvent extraction (D₃EHPA in dodecane) and validate with UV-Vis spectroscopy.
  • Outcome : Achieve separation factors >10 for Am/Eu by exploiting differences in ternary complex stability constants (log β = 8.2–9.5) .

Contradictions and Mitigation Strategies

Q. Why do studies report conflicting renal toxicity profiles for malonate derivatives?

  • Context : Methyl malonate is nephrotoxic (inhibits glycine uptake), but this compound’s larger structure may reduce renal accumulation.
  • Resolution : Conduct comparative pharmacokinetics (IV vs. oral administration) with radiolabeled tracers (¹⁴C) to track tissue distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.